molecular formula C15H15Br2N3O B213760 N-(2,4-dibromophenyl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide

N-(2,4-dibromophenyl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide

Cat. No. B213760
M. Wt: 413.11 g/mol
InChI Key: BYBOFGALZPQPIO-DAXSKMNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dibromophenyl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide, commonly known as DBPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DBPA is a synthetic compound that is used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

DBPA has been extensively studied for its potential applications in various fields such as cancer research, neurology, and immunology. In cancer research, DBPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, DBPA has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In immunology, DBPA has been studied for its potential use as an immunomodulatory agent.

Mechanism of Action

The mechanism of action of DBPA is not fully understood. However, studies have shown that DBPA inhibits the activity of various enzymes such as matrix metalloproteinases and histone deacetylases, which are involved in cancer progression and neurodegeneration. DBPA also modulates the activity of various signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
DBPA has been shown to have various biochemical and physiological effects. In cancer cells, DBPA induces apoptosis by activating the caspase pathway. DBPA also inhibits angiogenesis by inhibiting the activity of vascular endothelial growth factor. In neurodegenerative diseases, DBPA has been shown to protect neurons by reducing oxidative stress and inflammation. DBPA also modulates the immune system by inhibiting the activity of various cytokines and chemokines.

Advantages and Limitations for Lab Experiments

DBPA has several advantages for lab experiments such as its high potency, selectivity, and low toxicity. DBPA also has a long half-life, which allows for prolonged exposure to cells and tissues. However, DBPA has some limitations such as its limited solubility in water and its potential to form reactive intermediates, which can lead to off-target effects.

Future Directions

There are several future directions for the study of DBPA. One potential direction is the development of DBPA derivatives with improved solubility and selectivity. Another direction is the study of DBPA in combination with other drugs to enhance its therapeutic efficacy. Additionally, the study of DBPA in animal models can provide valuable insights into its potential therapeutic applications. Finally, the study of DBPA in clinical trials can provide valuable data on its safety and efficacy in humans.
In conclusion, DBPA is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DBPA has been extensively studied for its potential use in cancer research, neurology, and immunology. The mechanism of action of DBPA is not fully understood, but studies have shown that DBPA modulates various enzymes and signaling pathways. DBPA has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of DBPA, including the development of DBPA derivatives and the study of DBPA in animal models and clinical trials.

Synthesis Methods

DBPA can be synthesized through a multistep reaction process. The first step involves the synthesis of 2,4-dibromophenyl hydrazine. This is followed by the synthesis of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde. The final step involves the reaction of 2,4-dibromophenyl hydrazine and 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with acryloyl chloride to form DBPA. The yield of DBPA can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.

properties

Product Name

N-(2,4-dibromophenyl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide

Molecular Formula

C15H15Br2N3O

Molecular Weight

413.11 g/mol

IUPAC Name

(Z)-N-(2,4-dibromophenyl)-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C15H15Br2N3O/c1-3-20-9-11(10(2)19-20)4-7-15(21)18-14-6-5-12(16)8-13(14)17/h4-9H,3H2,1-2H3,(H,18,21)/b7-4-

InChI Key

BYBOFGALZPQPIO-DAXSKMNVSA-N

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=C\C(=O)NC2=C(C=C(C=C2)Br)Br

SMILES

CCN1C=C(C(=N1)C)C=CC(=O)NC2=C(C=C(C=C2)Br)Br

Canonical SMILES

CCN1C=C(C(=N1)C)C=CC(=O)NC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

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